Lipophilicity Advantage: N-Methylation Boosts LogP by >1.2 Units Versus the Primary Amine Analog
The free base of the target compound (CAS 7179-95-5) exhibits a computed LogP of 1.16580, whereas the non-N-methylated primary amine analog (2-methyloxolan-2-yl)methanamine (CID 111269) has an XLogP3 of -0.1 [1]. This 1.27 log-unit increase reflects the contribution of the N-methyl substituent and indicates substantially higher lipophilicity, which can favour membrane permeation and altered pharmacokinetic profiles in drug design.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 1.16580 (free base, CAS 7179-95-5) |
| Comparator Or Baseline | (2-Methyloxolan-2-yl)methanamine (CID 111269): XLogP3 -0.1 |
| Quantified Difference | ΔLogP = +1.27 |
| Conditions | Predicted/calculated values (ChemicalBook, PubChem) |
Why This Matters
A >1.2 log-unit difference in lipophilicity can significantly alter compound partitioning, solubility, and permeability, making the N-methylated target preferable for CNS-targeted or membrane-permeable probe design.
- [1] PubChem. Tetrahydrofurfuryl-2-methylamine (CID 111269). XLogP3: -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/111269 (accessed 2026-04-29). View Source
